molecular formula C18H19N5O2 B2615156 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1448058-90-9

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2615156
CAS No.: 1448058-90-9
M. Wt: 337.383
InChI Key: NDJFJCLVBRLZOA-UHFFFAOYSA-N
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Description

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine-substituted imidazole core linked via an ethyl group to an acetamide scaffold. The o-tolyloxy (2-methylphenoxy) group at the acetamide position introduces steric and electronic effects that influence its physicochemical and biological properties. This compound exemplifies structural motifs common in medicinal chemistry, where pyrimidine and imidazole rings are often employed for their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-5-2-3-6-15(14)25-13-16(24)19-9-11-23-12-10-22-18(23)17-20-7-4-8-21-17/h2-8,10,12H,9,11,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJFJCLVBRLZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with an o-tolyloxy acetamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Zamaporvint (WHO List 91, 2024)

Structure : 2-{5-Methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide.
Comparison :

  • Core : Shares a pyrimidine/imidazole hybrid system but replaces the pyrimidin-2-yl group with a trifluoromethylpyridine moiety.
  • Acetamide Linker : The acetamide is directly attached to a pyridine ring instead of an ethyl group.

EP 2,903,618 B1 Derivatives (Example 122)

Structure: 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide. Comparison:

  • Pyrimidine Substitution: Features a dimethylamino-pyrimidine core, contrasting with the unsubstituted pyrimidin-2-yl group in the target compound.
  • Linker: Uses a phenoxy-acetamide linker rather than an ethyl-imidazole bridge.
  • Synthesis : Both compounds employ nucleophilic substitution reactions, but the patent derivative introduces indazole via amination .

Benzimidazole and Imidazole Derivatives

N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3-yl)acetamides ()

Structures : Includes compounds 28–31, such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3-yl)benzamide.
Comparison :

  • Yields ranged from 65–78%, suggesting comparable efficiency .

N-Substituted Imidazo[1,2-a]pyridine-2-Acetamides ()

Structure : Features an imidazo[1,2-a]pyridine core instead of pyrimidine-imidazole.
Comparison :

  • Bioactivity : These analogs exhibit antitumor activity, emphasizing the role of fused heterocycles in targeting kinase enzymes.
  • Synthesis : Modular routes involving cyclization and acetamide coupling, differing from the stepwise alkylation used for pyrimidine-imidazole systems .

Thioacetamide and Phenoxy Derivatives

2-(1-Benzoyl-1H-Benzimidazol-2-ylthio)-N-Substituted Acetamides ()

Structure : Contains a benzimidazol-2-ylthio group linked to acetamide.
Comparison :

  • Synthesis : Requires benzoylation post-thioether formation, adding complexity relative to the target’s straightforward alkylation .

2-[(6-Oxo-4-Methylpyrimidin-2-yl)thio]-N-Acetamides ()

Structure : Features a pyrimidin-2-ylthio group.
Comparison :

  • Solubility : The thio linkage may reduce solubility compared to the target’s oxygen-based linker.
  • Synthesis : Alkylation of thiopyrimidines with chloroacetamides, yielding derivatives in 70–85% purity .

Critical Analysis of Structural and Functional Differences

  • Pyrimidine vs. Benzimidazole Cores : Pyrimidine-imidazole hybrids (target compound, Zamaporvint) exhibit higher metabolic stability than benzimidazole derivatives due to reduced susceptibility to oxidative degradation .
  • Substituent Effects : The o-tolyloxy group’s steric bulk could hinder off-target interactions relative to smaller substituents (e.g., methyl or trifluoromethyl groups) in analogs .

Biological Activity

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimidine ring
  • An imidazole moiety
  • An acetamide functional group
  • An o-tolyloxy substituent

This unique combination suggests potential interactions with biological targets, which may lead to significant pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing imidazole and pyrimidine derivatives. For instance, imidazo-pyrazole derivatives have shown promising results against various cancer cell lines, including prostate and lung cancers. The mechanism often involves inhibition of critical pathways such as those mediated by heme oxygenase-1 (HO-1), which is linked to tumor progression and chemoresistance .

Table 1: Summary of Antitumor Activity Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
7iDU145< 10HO-1 Inhibition
7lA549< 8HO-1 Inhibition
7mU87MG< 5HO-1 Inhibition

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. Pyrazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains, suggesting that this compound may share this beneficial profile .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and imidazole rings can enhance potency and selectivity towards specific biological targets. For instance, the introduction of halogen substituents has been shown to improve cytotoxic effects in certain cancer cell lines .

Study on Breast Cancer

In a notable study, several pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with specific substitutions exhibited enhanced activity, particularly when combined with conventional chemotherapy agents like doxorubicin. This synergistic effect opens avenues for developing combination therapies that leverage the unique properties of imidazole and pyrimidine derivatives .

Antimalarial Activity

Research into chloroquine-pyrazole analogues has revealed promising antimalarial properties. These compounds were tested against chloroquine-resistant strains of Plasmodium falciparum, demonstrating significant in vitro activity. This suggests that similar modifications in this compound could yield effective antimalarial agents .

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